4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile
Description
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound featuring a fused pyridine and pyrimidine core, substituted with a chlorine atom at position 4 and a cyano group at position 5. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Key spectral characteristics include IR absorption bands for C≡N (~2200 cm⁻¹) and aromatic C-Cl stretching, alongside NMR signals reflecting the fused-ring proton environment.
Properties
Molecular Formula |
C8H3ClN4 |
|---|---|
Molecular Weight |
190.59 g/mol |
IUPAC Name |
4-chloropyrido[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C8H3ClN4/c9-8-7-6(12-4-13-8)1-5(2-10)3-11-7/h1,3-4H |
InChI Key |
PJSMHBCCUTXFLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=CN=C2Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
Cyclocondensation reactions between aminopyridines and carbonyl-containing precursors are a common strategy. For example, the synthesis of pyrrolo[2,3-d]pyrimidines often involves Cu-catalyzed cyclization of bromopyrimidines with propargylamines. Adapting this approach, pyrido-pyrimidines could theoretically be synthesized via similar metal-mediated cyclizations, though specific conditions for nitrile incorporation remain unexplored in the literature.
Chlorination and Functional Group Interconversion
Chlorination of pyrimidine precursors using agents like POCl₃ or PCl₅ is a well-established step in pyrrolo-pyrimidine synthesis. For instance, US10738058B2 describes the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol with POCl₃ to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in 67.8% yield. A parallel strategy for pyrido-pyrimidines would require careful optimization of reaction parameters to avoid ring degradation.
Documented Preparative Methods for Related Compounds
Pyrrolo[2,3-d]pyrimidine Synthesis (US10738058B2)
This patent outlines a four-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:
-
Alkylation : Ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane in the presence of K₂CO₃ to form ethyl 2-cyano-4,4-diethoxybutanoate (75–85% yield).
-
Cyclization : Acid-mediated cyclization yields 7H-pyrrolo[2,3-d]pyrimidin-4-ol (68.3% yield).
-
Chlorination : Treatment with POCl₃ affords the 4-chloro derivative (67.8% yield).
-
Purification : The final product achieves >99.5% purity via solvent washing.
Key Innovations :
Alternative Route via Dichloroacrylonitrile Condensation (CN110386936B)
This method employs 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate to synthesize 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene, followed by formamidine-mediated cyclization. The one-pot process achieves 65–75% yields for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, emphasizing reduced waste and solvent reuse.
Challenges in Adapting Pyrrolo-Pyrimidine Methods to Pyrido-Pyrimidines
Ring Strain and Reactivity Differences
Pyrido-pyrimidines exhibit greater ring strain compared to pyrrolo analogs, complicating cyclization steps. The incorporation of a nitrile group at the 7-position further destabilizes intermediates, necessitating milder reaction conditions.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C4
The 4-chloro group undergoes displacement with nucleophiles, forming derivatives with modified biological activity.
Reactions with Amines
-
Primary/Secondary Amines : React in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C to yield 4-aminopyrido[3,2-d]pyrimidine-7-carbonitriles. For example:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Morpholine | DMF, 100°C, 12 h | 4-Morpholinopyrido[3,2-d]pyrimidine-7-carbonitrile | 92% |
| 4-Fluoroaniline | DMSO, 120°C, 8 h | 4-(4-Fluorophenylamino)-derivative | 88% |
Palladium-Catalyzed Cross-Coupling
-
Suzuki-Miyaura coupling with arylboronic acids introduces aryl/heteroaryl groups at C4.
Transformations at the C7-Carbonitrile Group
The nitrile group participates in:
-
Hydrolysis : Acidic or basic conditions convert the nitrile to a carboxylic acid or amide.
-
Cycloadditions : Reacts with hydroxylamine to form amidoximes, intermediates for heterocyclic systems .
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been identified as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and treatments for inflammatory disorders. Its biological activities include:
- Inhibition of Kinase Activity : Specifically, it has shown effectiveness against various kinases such as 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which is significant in cancer treatment .
- Anticancer Activity : Derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, a study demonstrated that certain derivatives exhibited selective cytotoxicity against breast and renal cancer cell lines when tested on the National Cancer Institute's 60 human cancer cell line panel .
Table 1: Summary of Biological Activities
| Activity Type | Specific Targets/Conditions | Reference |
|---|---|---|
| Kinase Inhibition | PDK1 | |
| Anticancer | Breast and renal cancer cell lines | |
| Anti-inflammatory | Inflammatory skin disorders | |
| Immunosuppressive | Autoimmune disorders |
Organic Synthesis
Role as a Precursor
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile serves as a valuable precursor in organic synthesis due to its unique structure. It is utilized to synthesize various bioactive compounds, including:
- Bioactive Derivatives : The compound can be modified at different positions to create derivatives with enhanced biological activities.
- Material Development : Its electronic properties make it suitable for developing organic semiconductors and ligands for catalysis .
Materials Science
The unique electronic properties of this compound have led to its exploration in materials science:
- Organic Semiconductors : The compound's structure allows it to be used in the development of novel materials with potential applications in electronics.
- Catalytic Applications : Its ability to act as a ligand enhances catalytic processes in organic reactions .
Case Studies
- Structure–Activity Relationship Studies : Research has focused on optimizing the structure of pyrido[3,2-d]pyrimidine derivatives to enhance their potency as kinase inhibitors. A significant finding was that specific substitutions on the pyrimidine ring improved inhibitory activity against target enzymes .
- Synthesis and Evaluation of Anticancer Agents : A series of novel pyrido[3,4-d]pyrimidine derivatives were synthesized from common intermediates and evaluated for cytotoxicity. The study revealed several compounds with promising activity against various cancer types, highlighting the potential of these derivatives in drug development .
Mechanism of Action
The mechanism of action of 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an inhibitor of various kinase targets, including 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which plays a crucial role in cancer therapy . The compound’s unique structure allows it to influence pharmacokinetics and pharmacodynamics, making it effective in therapeutic interventions.
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
4-Chloro-7-oxo-pyrido[2,3-d]pyrimidine-6-carbonitrile (CAS 2060051-18-3)
- Structure: Differs by an oxo group at position 7 instead of a cyano group.
- Properties : Higher polarity due to the oxo group, impacting solubility and bioavailability. Molecular weight: 206.59 g/mol .
- Applications: Potential intermediate for kinase inhibitors, though biological data are unspecified.
5-(4-Methoxyphenyl)-4-(phenylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (Compound 12)
- Structure: Pyrrolo[3,2-d]pyrimidine core with methoxyphenyl and phenylamino substituents.
- Synthesis : Achieved via refluxing with aniline, leveraging nucleophilic aromatic substitution .
- Biological Relevance : Derivatives in this class exhibit antitumor and antimicrobial activities .
4-(4-(2-(1H-Indol-3-yl)ethyl)piperazin-1-yl)-5-(3-phenylpropyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (Compound 28)
- Structure : Incorporates a piperazine-indole moiety and phenylpropyl chain.
- Activity : Broad-spectrum ABC transporter inhibitor, modulating drug efflux in cancer cells .
6-Amino-5-(4-chlorophenyl)-4,8-diphenyl-2-thioxo-2,5-dihydro-1H-pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine-7-carbonitrile (Compound 23)
- Structure: Pyrano-pyrimidine hybrid with thioxo and chlorophenyl groups.
- Synthesis : Multi-step condensation under basic conditions .
- Properties: Enhanced π-stacking capability due to planar pyrano ring, relevant for optical materials .
Functional Group Variations
Spectral and Physicochemical Differences
- IR Spectroscopy :
- NMR: Compound 10: Pyrazole/pyrimidine CH protons at δ 7.79 and 8.9 . Compound 12: Aromatic protons from methoxyphenyl and phenylamino groups .
Biological Activity
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a pyridine and pyrimidine ring system with a cyano group at the 7-position and a chlorine substituent at the 4-position. This unique arrangement contributes to its biological activity by influencing its interaction with various biological targets.
Biological Activity Overview
Pyrido[2,3-d]pyrimidines, including this compound, have been reported to exhibit a broad spectrum of biological activities:
- Antitumor Activity : Compounds in this class have shown efficacy against various cancer cell lines by targeting specific kinases involved in tumor growth.
- Antibacterial and Antifungal Properties : They have demonstrated activity against several bacterial strains and fungi.
- CNS Activity : Some derivatives are noted for their central nervous system effects, including anticonvulsant properties.
- Anti-inflammatory Effects : Certain derivatives have been investigated for their potential to modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Many studies highlight the inhibition of kinases such as cyclin-dependent kinases (CDKs) and tyrosine kinases. For instance, compounds derived from this scaffold have been shown to inhibit CDK4/6 effectively, which is crucial for cancer therapy .
- Interaction with Receptors : The compound may act as a ligand for various receptors involved in signal transduction pathways. This interaction can influence cellular processes such as proliferation and apoptosis .
- Induction of Apoptosis : Research indicates that certain derivatives induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways .
Case Studies
Several studies have explored the biological activity of pyrido[2,3-d]pyrimidines:
- Study on Anticancer Properties : One notable study demonstrated that a derivative of this compound exhibited significant growth inhibition in MCF-7 breast cancer cells. The compound induced cell cycle arrest at the G1 phase and increased apoptosis rates significantly compared to controls .
- Antimicrobial Activity Evaluation : Another investigation assessed the antibacterial efficacy of various pyrido[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess substantial antimicrobial properties, making them potential candidates for antibiotic development .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via cyclocondensation or nucleophilic substitution. For example, using 3-amino-2-cyanopyrrole derivatives with chlorinating agents (e.g., POCl₃) under reflux in anhydrous solvents like DMF or acetonitrile. Temperature control (80–120°C) and reaction time (6–12 hours) are critical to minimize side reactions .
- Key considerations : Monitor reaction progress via TLC or HPLC. Purification often involves recrystallization from ethanol-DMF mixtures, achieving yields of 60–85% depending on substituent compatibility .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Approach :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and nitrile/chlorine substituents (δ ~120 ppm for CN, δ ~100 ppm for C-Cl) .
- IR : Confirm nitrile stretches (2200–2250 cm⁻¹) and C-Cl vibrations (550–650 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 343 [M⁺]) and fragmentation patterns validate the core structure .
Q. What safety protocols are essential for handling chlorinated pyridopyrimidine derivatives?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Conduct reactions in fume hoods due to potential HCl gas release during chlorination steps .
- Waste disposal must follow hazardous chemical protocols, with segregated storage for halogenated byproducts .
Advanced Research Questions
Q. How does the electronic environment of the pyridopyrimidine core influence reactivity in cross-coupling reactions?
- Mechanistic insight : The chlorine atom at position 4 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. DFT calculations suggest that electron-withdrawing nitrile groups at position 7 enhance electrophilicity, facilitating Pd-catalyzed substitutions. Solvent polarity (e.g., DMF vs. THF) and ligand choice (e.g., XPhos) significantly impact reaction rates .
- Experimental validation : Compare coupling efficiencies using substituted boronic acids (e.g., aryl vs. alkyl) under inert atmospheres .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Case study : Discrepancies in antimicrobial assays (e.g., Staphylococcus aureus MIC values) may arise from variations in bacterial strains or compound solubility.
- Solution : Standardize testing using CLSI guidelines. Pre-solubilize compounds in DMSO (<1% v/v) and validate via dose-response curves .
Q. How do crystallographic data inform the structure-activity relationship (SAR) of this compound analogs?
- X-ray diffraction : Single-crystal studies reveal planar pyridopyrimidine cores with dihedral angles <5° between fused rings. Substituents like fluorophenyl groups induce minor distortions (e.g., α = 101.755°, β = 90.840°), affecting π-π stacking in kinase binding pockets .
- SAR implications : Bulky substituents at position 5 reduce solubility but enhance target selectivity (e.g., EGFR inhibition) .
Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?
- In silico tools :
- ADMET prediction : Use SwissADME or QikProp to estimate logP (2.5–3.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 inhibition .
- Molecular docking : AutoDock Vina screens binding affinities to targets like CDK2 (∆G < −8 kcal/mol) .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses of this compound analogs?
- Optimization :
- Intermediate isolation : Purify key intermediates (e.g., 3-aminopyrroles) via column chromatography (SiO₂, hexane:EtOAc) to reduce side products .
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling steps, adjusting equivalents (1–5 mol%) .
Q. What analytical techniques differentiate regioisomers in pyridopyrimidine derivatives?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
